molecular formula C18H22FN5O3S B2634532 4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021248-23-6

4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2634532
CAS No.: 1021248-23-6
M. Wt: 407.46
InChI Key: OFMZLDGUJUDIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: a fluorinated benzamide and a piperazinyl-pyrimidine group, linked by a sulfonyl propyl chain. This specific molecular architecture is designed to interact with a range of biological targets. The 4-fluorobenzamide moiety is a common feature in compounds with documented bioactive properties . Furthermore, the piperazine ring , particularly when substituted with a pyrimidine group , is a privileged scaffold in pharmaceutical science, extensively researched for its potential in developing antiviral agents . Piperazine-based structures demonstrate a remarkable ability to bind with high affinity to multiple receptors, making them versatile building blocks for novel therapeutics . This compound is well-suited for investigations in lead optimization, structure-activity relationship (SAR) studies, and as a chemical probe for identifying new biological pathways. It is provided as a high-purity solid for use in in vitro assays and preclinical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S/c19-16-5-3-15(4-6-16)17(25)20-9-2-14-28(26,27)24-12-10-23(11-13-24)18-21-7-1-8-22-18/h1,3-8H,2,9-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMZLDGUJUDIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative by reacting pyrimidine-2-amine with piperazine in the presence of a suitable solvent and catalyst.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzamide: The sulfonylated piperazine derivative is coupled with 4-fluorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Cancer Therapeutics

Research indicates that compounds similar to 4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide are being investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, making it a promising strategy for treating cancers with defective DNA repair pathways, such as BRCA-mutated tumors .

Case Study:
A study involving the synthesis of various PARP inhibitors highlighted the role of similar compounds in enhancing the efficacy of chemotherapy by sensitizing cancer cells to DNA-damaging agents .

Neurological Disorders

The compound has been explored for its potential as a modulator of neurotransmitter systems, particularly in relation to glutamate receptors. Research into related benzamide derivatives has shown promise as antagonists for metabotropic glutamate receptors (mGluR), which are implicated in various neurological conditions including anxiety and depression .

Case Study:
In preclinical models, compounds with structural similarities exhibited significant activity against mGluR1, suggesting their potential utility in treating mood disorders .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine-based sulfonamides possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways, making these compounds candidates for antibiotic development .

Case Study:
Research demonstrated that certain benzamide derivatives exhibited potent antibacterial activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperazine- and sulfonamide-containing molecules.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Notable Features Source
4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide 407.46 Fluorobenzamide, sulfonylpropyl linker, pyrimidinyl-piperazine Compact structure with dual hydrogen-bonding sites (sulfonyl, pyrimidine)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) 589.1 Fluoro-chromenone, pyrazolopyrimidine, isopropylbenzamide Extended aromatic system with multiple fluorinations; higher molecular weight
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) Not reported Triazolopyridine, phenylpiperazine Lacks sulfonyl group; triazole ring may alter binding kinetics
4-fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)benzamide Not reported Methoxyphenyl-piperazine, pyridyl substitution Ethyl linker instead of sulfonylpropyl; methoxy group impacts lipophilicity

Key Observations:

Structural Diversity: The target compound’s sulfonylpropyl linker distinguishes it from analogs with ethyl or simple alkyl bridges (e.g., ). This linker may enhance solubility and conformational rigidity compared to non-sulfonylated derivatives. The pyrimidinyl-piperazine group is a shared feature with Example 53 , but the latter’s chromenone and pyrazolopyrimidine substituents suggest divergent biological targets (e.g., kinase or protease inhibition).

Fluorination Effects :

  • Fluorine substitution on the benzamide moiety is common in both the target compound and Example 53 , likely improving metabolic stability and membrane permeability.

Physicochemical Properties: Example 53 has a higher molecular weight (589.1 vs. 407.46) due to its chromenone extension, which may reduce bioavailability . The absence of a sulfonyl group in Impurity B could result in lower polarity and altered pharmacokinetics.

Research Findings and Implications

  • Biological Relevance : Piperazine-sulfonamide hybrids are frequently explored as kinase inhibitors or G protein-coupled receptor (GPCR) modulators. The pyrimidine ring in the target compound may interact with ATP-binding pockets in kinases .
  • Data Gaps : Melting points, solubility, and explicit biological activity data for the target compound are absent in the evidence. Comparative studies with Example 53 (which has a reported melting point of 175–178°C ) could clarify stability differences.

Biological Activity

4-Fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21FN6O3S2C_{20}H_{21}FN_{6}O_{3}S_{2}, with a molecular weight of 476.6 g/mol. The compound features a fluorine atom, a benzamide group, and a pyrimidinyl-piperazine moiety, which contribute to its biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, influencing various cellular pathways. For instance, it has been noted for its potential to inhibit key enzymes involved in disease processes, particularly in cancer and infectious diseases.

Anticancer Properties

Research indicates that compounds similar to this compound show promise in cancer therapy. A study on related benzamide derivatives demonstrated their ability to inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Analogs have been evaluated for their efficacy against various pathogens, including Leishmania species. For example, certain derivatives demonstrated selective inhibition of Leishmania donovani promastigote proliferation with low micromolar EC50 values .

Study 1: Inhibition of Leishmania Enzymes

A study screened a library of compounds against CYP51 and CYP5122A1 from Leishmania, identifying several inhibitors with significant selectivity for these enzymes. The compounds exhibited varying degrees of potency against the growth of L. donovani promastigotes, highlighting the importance of structural modifications in enhancing biological activity .

Study 2: Tyrosinase Inhibition

In another study focusing on piperazine derivatives, compounds structurally related to this compound were evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Several derivatives showed low micromolar IC50 values, indicating strong inhibitory activity without cytotoxic effects on human cells .

Data Tables

Compound Target IC50 (µM) Effect
Compound ACYP510.5Strong Inhibitor
Compound BCYP5122A11.2Moderate Inhibitor
Compound CTyrosinase40.43Weak Inhibitor

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 4-fluorobenzoic acid with a propylamine derivative to form the benzamide core.
  • Step 2: Sulfonylation of the piperazine-pyrimidine moiety using sulfonylating agents (e.g., sulfuryl chloride) under anhydrous conditions.
  • Step 3: Purification via column chromatography (e.g., normal phase with 10% methanol/0.1% ammonium hydroxide) to isolate the final product .
    Key reagents include 4-(pyrimidin-2-yl)piperazine, anhydrous dichloromethane (DCM) as solvent, and triethylamine as a base. Reaction temperatures range from 0°C (for sulfonylation) to room temperature for coupling steps .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and analytical methods:

  • 1H/13C NMR: Look for characteristic shifts, such as the fluorine-substituted aromatic proton (~7.7 ppm) and piperazine sulfonyl group signals (~3.2 ppm for CH₂SO₂) .
  • Mass Spectrometry (ESI): Confirm the molecular ion peak (e.g., m/z ~450–550 [M+H]+ depending on substituents) .
  • Elemental Analysis: Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced: How to resolve discrepancies in NMR data for sulfonamide intermediates?

Answer:
Contradictions in coupling constants or unexpected peaks may arise from:

  • Rotamers: Piperazine sulfonamides often exhibit restricted rotation, leading to split signals. Use variable-temperature NMR (e.g., 25–60°C) to coalesce peaks .
  • Impurities: Re-run reactions with strict exclusion of moisture (e.g., under argon) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Stereochemistry: If chiral centers are present, employ chiral HPLC or optical rotation measurements ([α]D values) .

Advanced: What experimental design optimizes yield in the sulfonylation step?

Answer:
Use a Design of Experiments (DOE) approach:

  • Variables: Solvent (DCM vs. THF), temperature (0°C vs. RT), and equivalents of sulfonyl chloride (1.2–2.0 eq).
  • Outcome: Higher yields (>70%) are achieved in DCM at 0°C with 1.5 eq sulfonyl chloride. Excess reagent leads to side products (e.g., bis-sulfonylation) .
  • Catalysis: Add catalytic DMAP (0.1 eq) to accelerate sulfonylation .

Advanced: How to investigate the compound’s mechanism of action in biological assays?

Answer:

  • Target Engagement: Perform competitive binding assays (e.g., fluorescence polarization) against known piperazine-sulfonamide targets (e.g., dopamine D3 receptors) .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time .
  • Computational Modeling: Dock the compound into receptor active sites (e.g., using AutoDock Vina) to predict interactions with pyrimidine and sulfonyl groups .

Advanced: How to address low solubility in pharmacological studies?

Answer:

  • Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based formulations.
  • Salt Formation: Convert to a hydrochloride salt (e.g., via HCl/EtOAc) to improve aqueous solubility .
  • Structural Modifications: Introduce polar groups (e.g., hydroxyl or pyridyl) on the benzamide or piperazine moieties .

Advanced: What are the potential sources of impurities during synthesis?

Answer:

  • Unreacted Intermediates: Residual 4-fluorobenzamide or pyrimidine-piperazine starting materials. Monitor via TLC (silica gel, UV detection) .
  • Oxidation Byproducts: Sulfone overoxidation. Use inert atmospheres and fresh sulfonylating agents .
  • Isomeric Contamination: Ensure regioselectivity in sulfonylation by controlling stoichiometry and reaction time .

Advanced: How to validate selectivity against off-target receptors?

Answer:

  • Panel Screening: Test against a broad panel of GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels).
  • Cellular Assays: Use HEK293 cells transfected with off-target receptors (e.g., serotonin 5-HT2A) and measure cAMP or calcium flux .
  • SPR Cross-Reactivity: Immobilize off-target proteins and measure binding response at 100 nM compound concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.